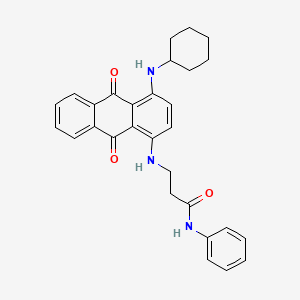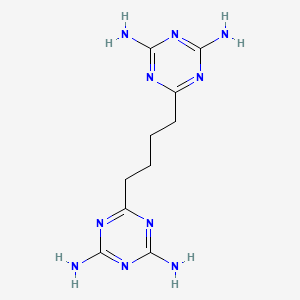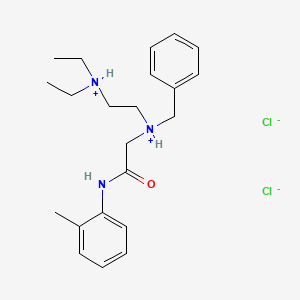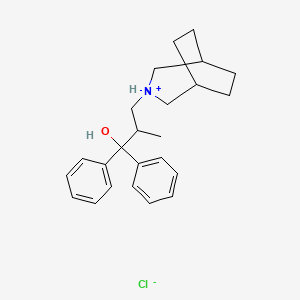
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of protozoal infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(322)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves multiple stepsCommon reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its antiprotozoal activity.
Medicine: Investigated for its therapeutic potential in treating protozoal infections such as malaria and trypanosomiasis
Industry: Utilized in the development of new pharmaceuticals and chemical products
Wirkmechanismus
The mechanism of action of 3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves its interaction with specific molecular targets within protozoal cells. It is believed to interfere with critical pathways necessary for the survival and replication of these organisms, leading to their eventual death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo(3.2.2)nonane derivatives: These compounds share the same bicyclic core structure but differ in their substituents.
2-Azabicyclo(3.2.2)nonane derivatives: Similar in structure but with variations in the position of the nitrogen atom
Uniqueness
3-Azabicyclo(3.2.2)nonane-3-propanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its beta-methyl-alpha,alpha-diphenyl group is particularly noteworthy for its role in enhancing the compound’s antiprotozoal activity .
Eigenschaften
CAS-Nummer |
21042-91-1 |
|---|---|
Molekularformel |
C24H32ClNO |
Molekulargewicht |
386.0 g/mol |
IUPAC-Name |
3-(3-azoniabicyclo[3.2.2]nonan-3-yl)-2-methyl-1,1-diphenylpropan-1-ol;chloride |
InChI |
InChI=1S/C24H31NO.ClH/c1-19(16-25-17-20-12-13-21(18-25)15-14-20)24(26,22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-11,19-21,26H,12-18H2,1H3;1H |
InChI-Schlüssel |
QSVYTTAMBIQHES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[NH+]1CC2CCC(C1)CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


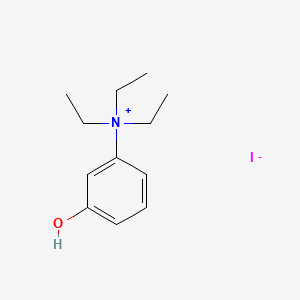
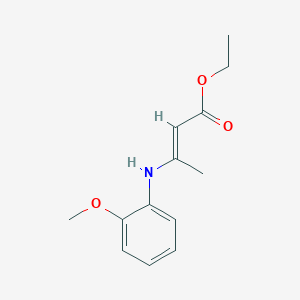
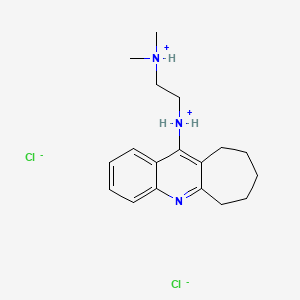
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
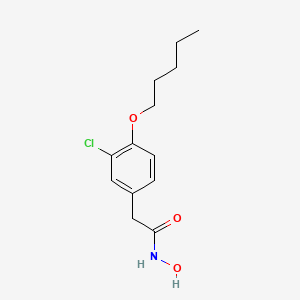
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
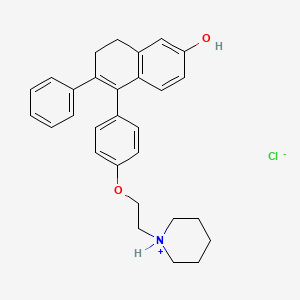
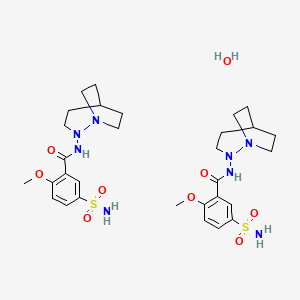
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
